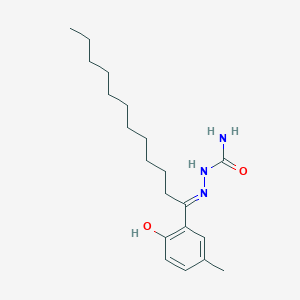![molecular formula C15H11FN4S B11998228 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-fluorobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
科学的研究の応用
4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 4-{[(E)-(2-trifluoromethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorophenyl group in 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets
特性
分子式 |
C15H11FN4S |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
4-[(E)-(2-fluorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11FN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h1-10H,(H,19,21)/b17-10+ |
InChIキー |
HRZQDFFFRVKSRI-LICLKQGHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3F |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)
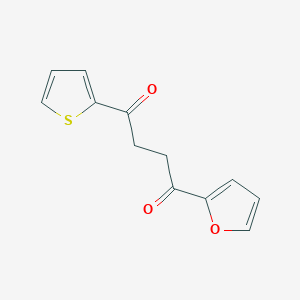
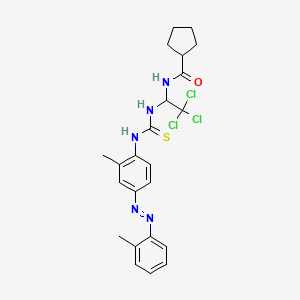
![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)
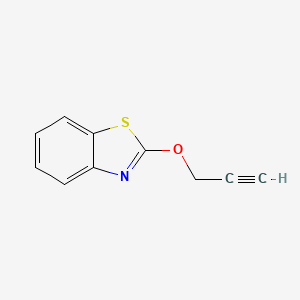
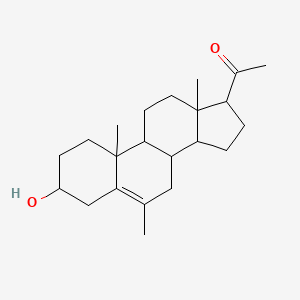
![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)


